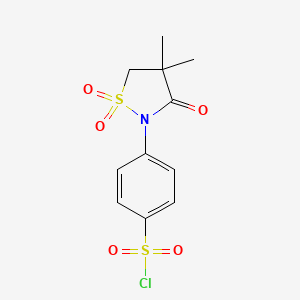![molecular formula C24H19N3O3 B2692814 4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine CAS No. 477846-99-4](/img/structure/B2692814.png)
4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors under suitable conditions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The nitro group is often involved in reduction reactions, while the oxyphenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group might make the compound more reactive. The compound is likely to be solid at room temperature .Wissenschaftliche Forschungsanwendungen
Photochemical Properties
Research on derivatives of 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine, particularly those substituted with o-nitrophenyl groups, has revealed their sensitivity to visible light. These compounds, upon exposure to light, undergo pyrimidine ring-opening/deoxygenation and oxidation, introducing a new visible light-sensitive o-nitrobenzylamino scaffold. This property is significant for the development of photo-responsive materials and understanding the photochemical behavior of related compounds (Chen, Wei, & Yang, 2013).
Reactivators of Inhibited Acetylcholinesterase
Some pyrimidine derivatives have been prepared and evaluated for their ability to reactivate phosphorylated acetylcholine esterase in vitro. These studies are crucial for antidote development against organophosphate poisoning, showcasing the compound's potential in biochemical research and medical applications (Ashani, Edery, Zahavy, Künberg, & Cohen, 1965).
Larvicidal Activity
Research into pyrimidine derivatives linked with morpholinophenyl groups has shown significant larvicidal activity against third instar larvae. The study highlights the potential use of these compounds in pest control and the development of new insecticides (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Azidation of Pyrimidines
Bis(4-nitrophenyl)phosphorylazide has been used for the direct transformation of polyfunctional derivatives of pyrimidin-4(3H)-one into corresponding 4-azidopyrimidines. This method offers a novel approach for synthesizing 4-azidopyrimidines under mild conditions, which could be valuable in various chemical synthesis and pharmaceutical research applications (Novakov, Babushkin, Brunilina, Navrotskii, Orlinson, Robinovich, & Yablokov, 2017).
Synthesis and Nonlinear Optical Properties
A study on the synthesis and characterization of thiopyrimidine derivatives has explored their electronic, linear, and nonlinear optical properties. The investigation into these properties is essential for the development of materials with potential applications in the fields of electronics and photonics (Hussain et al., 2020).
Antimicrobial and Anticancer Evaluation
Pyrimidine derivatives clubbed with thiazolidinone have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promise against certain bacterial and fungal strains, as well as cervical cancer cell lines, indicating their potential in developing new therapeutic agents (Verma & Verma, 2022).
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-2-[4-[(4-nitrophenyl)methoxy]phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-17-2-6-19(7-3-17)23-14-15-25-24(26-23)20-8-12-22(13-9-20)30-16-18-4-10-21(11-5-18)27(28)29/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMQSKWBRRCQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione](/img/structure/B2692732.png)
![N-(3-isopropoxypropyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2692733.png)
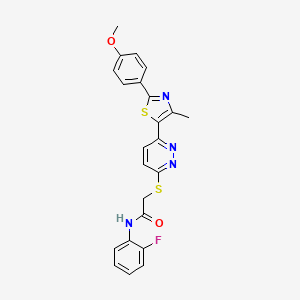
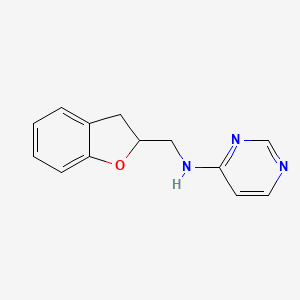
![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2692741.png)
![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2692742.png)
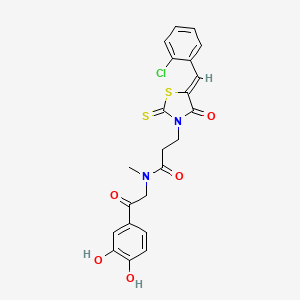
![1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2692744.png)
![N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B2692745.png)
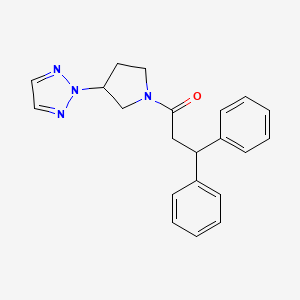
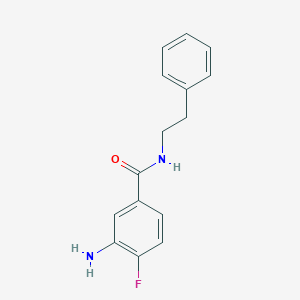
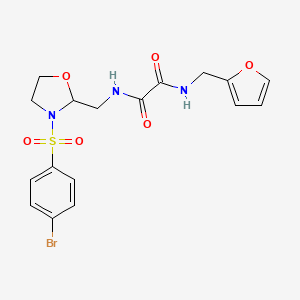
![3-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2692751.png)
